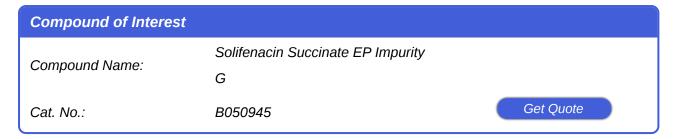


Solifenacin Succinate EP Impurity G: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Solifenacin Succinate EP Impurity G**, a critical substance in the quality control of the active pharmaceutical ingredient (API) Solifenacin Succinate. This document details its chemical identity, formation pathways, and analytical methodologies for its detection and quantification, presenting data in a structured format for ease of reference.

Introduction to Solifenacin and Impurity G

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1] As with any pharmaceutical compound, controlling impurities is paramount to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several impurities of Solifenacin, among which Impurity G is of significant interest due to its close structural relationship to the active molecule.

Solifenacin Succinate EP Impurity G is the (1R, 3'R)-isomer of Solifenacin.[1][2] Its presence in the final API is primarily due to non-stereospecific synthesis or racemization during the manufacturing process.[1] Rigorous analytical control is therefore essential to ensure that its levels are within the stringent limits set by regulatory bodies such as the International Council for Harmonisation (ICH).[1]



Chemical and Physical Properties

A clear identification of **Solifenacin Succinate EP Impurity G** is fundamental for its effective control. The key chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Name	(3R)-1-Azabicyclo[2.2.2]octan- 3-yl (1R)-1-phenyl-3,4- dihydroisoquinoline-2(1H)- carboxylate	[1][3][4][5][6]
Synonyms	(1R,3'R)-Solifenacin, Solifenacin (R,R)-Isomer	[7][8]
CAS Number	740780-79-4 (free base)	[1][3][4][6][8][9][10]
Molecular Formula	C23H26N2O2	[3][4][8][9]
Molecular Weight	362.46 g/mol	[3][9]
Succinate Salt CAS	862207-70-3	[7][11]
Succinate Salt Formula	C27H32N2O6	[7]
Succinate Salt MW	480.55 g/mol	[7]

Below is a diagram illustrating the chemical structure of **Solifenacin Succinate EP Impurity G**.

Chemical Structure of Solifenacin Succinate EP Impurity G

Solifenacin_Impurity_G

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Caption: Chemical Structure of Solifenacin Succinate EP Impurity G.

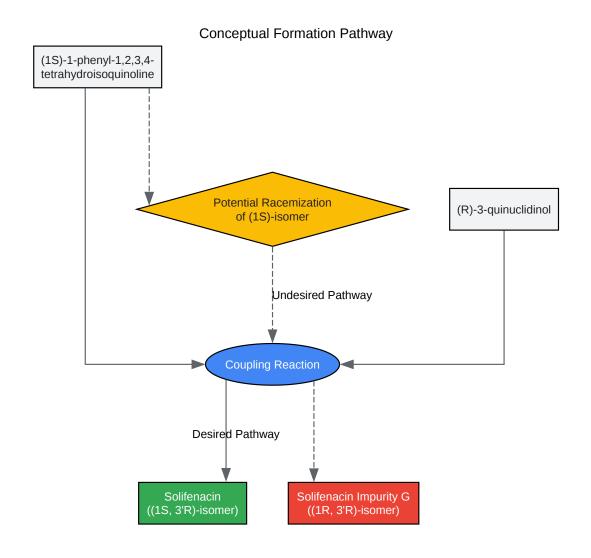
Formation and Synthesis

Solifenacin Succinate EP Impurity G is primarily formed during the synthesis of Solifenacin. The synthesis involves the coupling of two chiral building blocks: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol. The formation of the undesired (1R, 3'R)-isomer (Impurity G) can occur if the stereochemical integrity of the chiral centers is not maintained throughout the manufacturing process.[1]

The choice of solvents and reaction conditions plays a crucial role in preventing racemization and the subsequent formation of stereoisomeric impurities like Impurity G.[1] While specific details of commercial synthesis are proprietary, the general pathway leading to the potential formation of Impurity G is understood.

The diagram below illustrates the conceptual pathway for the formation of Solifenacin and Impurity G.





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Caption: Conceptual pathway for the formation of Solifenacin and Impurity G.

Analytical Methodologies

The quantification of **Solifenacin Succinate EP Impurity G** is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this



purpose.[1]

European Pharmacopoeia HPLC Method

The European Pharmacopoeia outlines a specific method for the determination of isomeric purity of Solifenacin Succinate. This method is designed to separate Solifenacin from its stereoisomers, including Impurity G.

Experimental Protocol:

- Column: Chiral stationary phase (e.g., CHIRALPAK® AD-H).[12]
- Mobile Phase: A mixture of heptane, anhydrous ethanol, and diethylamine (e.g., 800:200:0.1 v/v/v).[12]
- Flow Rate: Typically around 0.8 mL/min.[12]
- Column Temperature: 35°C.[12]
- UV Detection: 220 nm.[12]
- Injection Volume: 10 μL.[12]

System Suitability:

The method's suitability is confirmed by analyzing a reference solution containing Solifenacin and its impurities F, G, and H. The relative retention time (RRT) is a key parameter for peak identification.





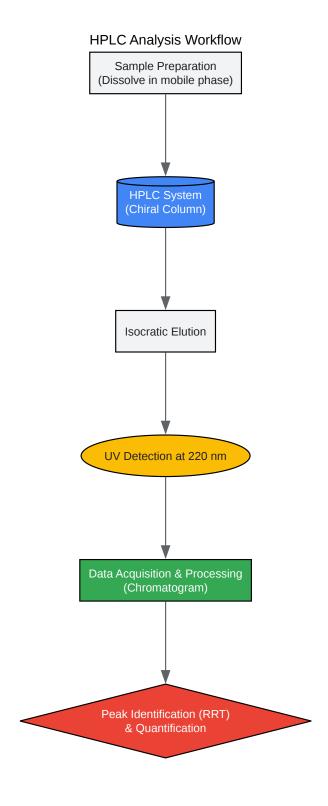


Compound	Relative Retention Time (RRT)
Solifenacin	1.00 (retention time ~17 min)
Impurity F	~0.7
Impurity H	~0.76
Impurity G	~0.84
Data sourced from the European Pharmacopoeia method.[12]	

The resolution between the peaks of impurities F and H should be at least 1.5, and the peak-to-valley ratio between the peaks of Impurity G and Impurity H should be at least 10.[12]

The following diagram outlines the general workflow for the HPLC analysis of Solifenacin impurities.





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Caption: General workflow for HPLC analysis of Solifenacin impurities.



Stability and Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. While Solifenacin Succinate is susceptible to degradation under basic and oxidative conditions, the formation of Impurity G as a degradant is not a primary pathway.[1] Its formation is more closely linked to the synthetic process.

Summary of Stability Data:

Condition	Observation	Impurity G Formation
Thermal Stress	Impurity G shows reduced thermal stability compared to the active (S,R) stereoisomer, with degradation initiating at temperatures above 95°C.[9]	Moderate degradation at 105°C for 72 hours results in Impurity G formation ranging from 0.03-0.12% by weight.[9]
Oxidative Stress	Impurity G demonstrates enhanced oxidative susceptibility, with only 65-70% remaining after 24 hours of exposure.[9]	Under oxidative conditions (3% H ₂ O ₂ at 25°C), Impurity G formation ranges from 0.08-0.20% by weight.[9]

Conclusion

Solifenacin Succinate EP Impurity G is a critical process-related impurity that requires careful monitoring to ensure the quality and safety of the final drug product. Its control is achieved through stereoselective synthesis and validated analytical methods, primarily chiral HPLC, as outlined in the European Pharmacopoeia. A thorough understanding of its formation and analytical behavior is essential for researchers, scientists, and drug development professionals working with Solifenacin Succinate.

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